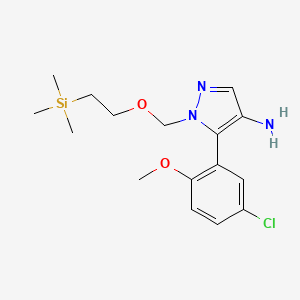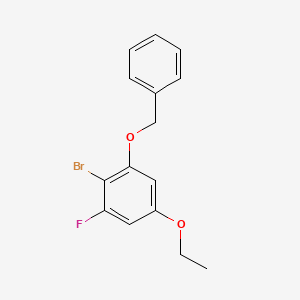
1-(Benzyloxy)-2-bromo-5-ethoxy-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with bromine, ethoxy, fluoro, and phenylmethoxy groups. The presence of these substituents imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- typically involves multi-step organic reactions. One common synthetic route includes:
Ethoxylation: The addition of an ethoxy group, often achieved through nucleophilic substitution reactions.
Phenylmethoxylation: The attachment of a phenylmethoxy group, which can be achieved through Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The bromine and ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydro derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2), chlorine (Cl2), and nitrating agents (HNO3/H2SO4) are commonly used.
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) and potassium fluoride (KF) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzenes, while nucleophilic substitution can produce ethers or other derivatives.
Scientific Research Applications
Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. The compound’s substituents can influence its reactivity and binding affinity to specific enzymes or receptors. For example, the fluoro group can enhance the compound’s lipophilicity and membrane permeability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzene, 2-bromo-5-ethoxy-1-fluoro-4-(phenylmethoxy)-: Similar structure but with a different substitution pattern.
Benzene, 2-chloro-5-ethoxy-1-fluoro-3-(phenylmethoxy)-: Chlorine instead of bromine.
Benzene, 2-bromo-5-methoxy-1-fluoro-3-(phenylmethoxy)-: Methoxy instead of ethoxy.
Uniqueness
Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- is unique due to its specific combination of substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (fluoro, bromo) and electron-donating (ethoxy, phenylmethoxy) groups creates a unique electronic environment on the benzene ring, influencing its behavior in various chemical reactions and applications.
Properties
Molecular Formula |
C15H14BrFO2 |
|---|---|
Molecular Weight |
325.17 g/mol |
IUPAC Name |
2-bromo-5-ethoxy-1-fluoro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C15H14BrFO2/c1-2-18-12-8-13(17)15(16)14(9-12)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
HVPXRWOYNJXNSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-](/img/structure/B13937906.png)


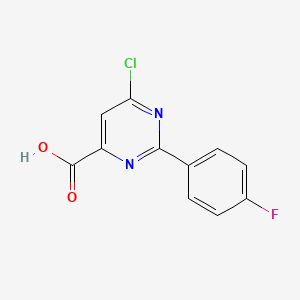
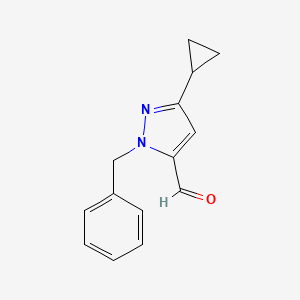
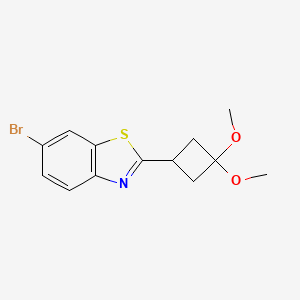

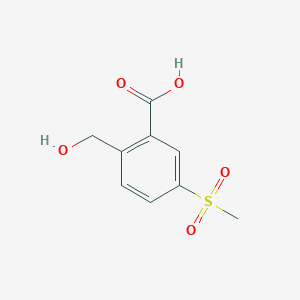
![2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13937946.png)
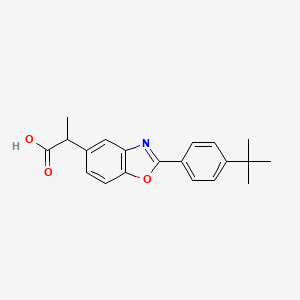
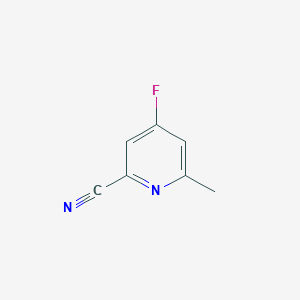
![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)
